molecular formula C23H25NO5 B2582078 Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate CAS No. 477556-49-3

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate

Cat. No.: B2582078
CAS No.: 477556-49-3
M. Wt: 395.455
InChI Key: DKSXLNLBCSIRER-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate is a benzofuran-derived ester featuring a benzamido substituent at position 3 of the benzofuran core and a pentyloxy group on the benzamido moiety. This structure combines lipophilic (pentyloxy chain) and polar (amide, ester) functionalities, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSXLNLBCSIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate typically involves the reaction of 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Key Compounds:

  • Ethyl benzofuran-2-carboxylate (): Lacks the benzamido and pentyloxy groups. Undergoes hydrolysis in DMF to form isomers (combined yield ~9%), indicating ester group reactivity .
  • Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate (CAS 177200-90-7, ): Features a piperidinyloxy substituent instead of benzamido. Higher molecular weight (C₁₆H₁₉NO₄ vs. target compound’s likely formula C₂₁H₂₃NO₅) may reduce solubility in polar solvents .

Table 1: Structural and Physical Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Reactivity/Solubility Insights
Target Compound Likely C₂₁H₂₃NO₅ ~377.4 g/mol 3-benzamido, 4-pentyloxy High lipophilicity (pentyloxy chain)
Ethyl benzofuran-2-carboxylate C₁₁H₁₀O₃ 190.2 g/mol None Prone to hydrolysis in DMF
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate C₁₆H₁₉NO₄ 289.3 g/mol 3-piperidinyloxy Moderate solubility (polar piperidine)

Benzamido-Containing Analogs

Key Compound:

  • Dabigatran Amine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, ): Shares a benzamido group but includes pyridine and methylamino substituents. Its empirical formula (C₁₈H₂₂N₄O₃) and molecular weight (342.4 g/mol) differ significantly, suggesting divergent pharmacokinetic profiles. The pyridine ring may enhance hydrogen bonding vs. the target’s pentyloxy chain .

Ethyl Benzoates with Alkoxy Chains

Key Compounds ():

  • I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate): Pentyloxy chain enhances lipophilicity, similar to the target compound.
  • I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate): Shorter propoxy chain reduces lipophilicity compared to pentyloxy.

Research Insight : Longer alkoxy chains (e.g., pentyloxy in I-6502 and the target compound) improve membrane permeability in drug design but may reduce aqueous solubility .

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